molecular formula C20H12ClFN4O4S B2823656 1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899741-19-6

1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2823656
CAS No.: 899741-19-6
M. Wt: 458.85
InChI Key: IZHIKRYEUBVGKR-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyridine ring with benzyl, nitrobenzo[d]thiazol, and carboxamide groups, making it a subject of interest for researchers exploring new chemical entities with specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions.

    Introduction of the Benzyl Group: The 2-chloro-6-fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a nucleophile.

    Attachment of the Nitrobenzo[d]thiazol Group: This step involves the formation of the benzo[d]thiazol ring, which can be achieved through a cyclization reaction of a suitable precursor, followed by nitration to introduce the nitro group.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through an amidation reaction where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Materials Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole: This compound shares the benzyl and nitro groups but differs in the core structure, which is a pyrazole instead of a pyridine.

    2-chloro-6-fluorobenzyl chloride: This simpler compound is a precursor in the synthesis of more complex molecules like the one discussed.

Uniqueness

1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its combination of functional groups and the presence of both a pyridine and a benzo[d]thiazol ring. This structural complexity can confer specific biological activities and chemical reactivity that are not found in simpler or structurally different compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

The compound 1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following key features:

  • A dihydropyridine core, which is known for its diverse biological activities.
  • Substituents including a 2-chloro-6-fluorobenzyl group and a 6-nitrobenzo[d]thiazole moiety that may enhance its pharmacological profile.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within cells. The dihydropyridine structure is known to modulate calcium channels and influence various signaling pathways, while the nitrobenzothiazole group may contribute to its interaction with nucleic acids or proteins involved in cell proliferation and apoptosis.

Biological Activity Overview

Research studies have indicated several potential biological activities for this compound:

Antiviral Activity

A related compound, 2-chloro-6-fluorobenzyl , has demonstrated significant antiviral activity against HIV-1. The presence of the chloro and fluoro substituents has been shown to enhance inhibitory effects on viral replication, suggesting that similar mechanisms may be present in the target compound .

Anticancer Properties

Studies have evaluated compounds with similar structural motifs for their antiproliferative properties against various cancer cell lines. The presence of the dihydropyridine core is associated with cytotoxic effects in breast and colon cancer cells, indicating that the target compound may also exhibit anticancer properties .

Case Studies and Research Findings

Several studies have focused on similar compounds to elucidate their biological activities:

  • Synthesis and Evaluation : A study on fluorinated dihydropyridines reported their synthesis and subsequent evaluation against cancer cell lines. The findings indicated that modifications to the benzyl group significantly affected antiproliferative activity .
  • HIV Inhibition : Research on 2-chloro-6-fluorobenzyl derivatives showed potent activity against HIV strains, with specific configurations enhancing antiviral efficacy. This suggests that structural modifications similar to those in the target compound could yield significant antiviral agents .
  • Enzyme Inhibition : Compounds containing a nitrobenzothiazole moiety have been linked to enzyme inhibition mechanisms, potentially affecting pathways relevant to cancer progression and viral replication .

Data Summary Table

Biological ActivityRelated CompoundsObserved EffectsReferences
Antiviral2-Chloro-6-fluorobenzyl derivativesPotent inhibition of HIV-1
AntiproliferativeFluorinated dihydropyridinesCytotoxic effects on cancer cell lines
Enzyme InhibitionNitrobenzothiazole derivativesInhibition of key enzymes in cancer progression

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN4O4S/c21-14-2-1-3-15(22)13(14)10-25-9-11(4-7-18(25)27)19(28)24-20-23-16-6-5-12(26(29)30)8-17(16)31-20/h1-9H,10H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHIKRYEUBVGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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